

# Application Note: Identification of Etravirine Metabolites Using High-Resolution Mass Spectrometry

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## Compound of Interest

Compound Name: 6-Desamino 6-Chloro Etravirine-  
13C3

Cat. No.: B565722

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## Introduction

Etravirine (ETR) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. A thorough understanding of its metabolic fate is crucial for predicting drug-drug interactions, assessing potential toxicities, and ensuring therapeutic efficacy. This application note provides a detailed protocol for the identification and characterization of Etravirine metabolites in vitro using high-resolution mass spectrometry (HRMS). The primary metabolic pathways for Etravirine involve oxidation mediated by cytochrome P450 (CYP) enzymes, followed by glucuronidation.<sup>[1][2]</sup> The main CYP isoenzymes responsible for its metabolism are CYP3A4, CYP2C9, and CYP2C19.<sup>[1][2][3]</sup>

This document outlines the necessary steps for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation to identify key metabolites, including hydroxylated and glucuronidated species.

## Data Presentation

### Quantitative Summary of Etravirine and its Metabolites

The following table summarizes the mass spectrometric information for Etravirine and its metabolites identified in human liver microsome (HLM) incubations. Data was acquired using UPLC-MS in multiple reaction monitoring (MRM) mode.[\[4\]](#)

Compound	Metabolite ID	Description	Precursor Ion (m/z)	Product Ion (m/z)	Retention Time (min)
Etravirine	-	Parent Drug	435.3	304.1	-
M1	Monohydroxy ETR	Monohydroxylated metabolite	451.3	304.1	2.54
M2	Monohydroxy ETR	Monohydroxylated metabolite	451.3	304.1	2.68
M3	Monohydroxy ETR	Monohydroxylated metabolite	451.3	353.1	2.23
M4	Dihydroxy ETR	Dihydroxylated metabolite	467.3	369.0	1.27
M5	Dihydroxy ETR	Dihydroxylated metabolite	467.3	369.0	1.52
M6	Dihydroxy ETR	Dihydroxylated metabolite	467.3	369.0	2.24
M7	O-glucuronide	Monohydroxy ETR glucuronide	627.3	338.1	1.48

## Experimental Protocols

### In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol describes the incubation of Etravirine with HLMs to generate metabolites for subsequent LC-HRMS analysis.

Materials:

- Etravirine
- Pooled Human Liver Microsomes (HLMs)
- 0.1 M Phosphate Buffer (pH 7.4)
- NADPH-regenerating system (e.g., containing NADP<sup>+</sup>, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- UDPGA (Uridine 5'-diphosphoglucuronic acid)
- Acetonitrile (ACN), ice-cold
- Microcentrifuge tubes
- Incubator/shaker

Procedure:

- Prepare a stock solution of Etravirine in a suitable organic solvent (e.g., DMSO).
- In a microcentrifuge tube, combine the following:
  - Pooled HLMs (final concentration of 2 mg/mL)[\[4\]](#)
  - 0.1 M Phosphate Buffer (pH 7.4)
  - Etravirine stock solution (final concentration of 20 µM)[\[4\]](#)
- Pre-incubate the mixture for 5 minutes at 37°C.
- Initiate the metabolic reaction by adding the NADPH-regenerating system and UDPGA.
- Incubate the reaction mixture for 30 minutes at 37°C with gentle agitation.[\[4\]](#)

- Terminate the reaction by adding two volumes of ice-cold acetonitrile.
- Vortex the mixture vigorously to precipitate proteins.
- Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
- Carefully transfer the supernatant to a new tube for LC-HRMS analysis.

## High-Resolution LC-MS/MS Analysis

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of Etravirine and its metabolites.

Liquid Chromatography (LC) System:

- Column: A reverse-phase C18 column is suitable for separation (e.g., XTerra MS C18, 2.5  $\mu\text{m}$ , 2.1 x 50 mm).[4]
- Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[5]
- Mobile Phase B: 0.1% formic acid in methanol.[5]
- Flow Rate: 0.3-0.5 mL/min.[4][5]
- Gradient: A suitable gradient should be optimized to separate the parent drug from its more polar metabolites. A typical gradient might start with a low percentage of Mobile Phase B, increasing to a high percentage over 10-15 minutes to elute all compounds.
- Injection Volume: 5-10  $\mu\text{L}$ .

High-Resolution Mass Spectrometry (HRMS) System:

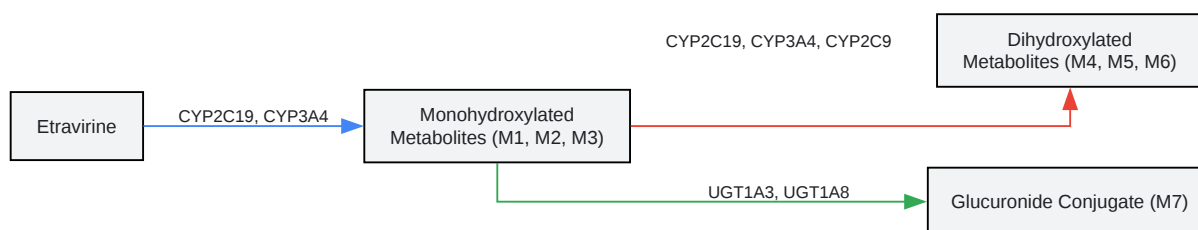
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or all-ions fragmentation.
- Mass Range: m/z 100-1000.
- Resolution: > 30,000 FWHM.

- Collision Energy: Stepped collision energies (e.g., 10, 20, 40 eV) in MS/MS mode to obtain comprehensive fragmentation spectra.

## Visualizations

### Etravirine Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of Etravirine.

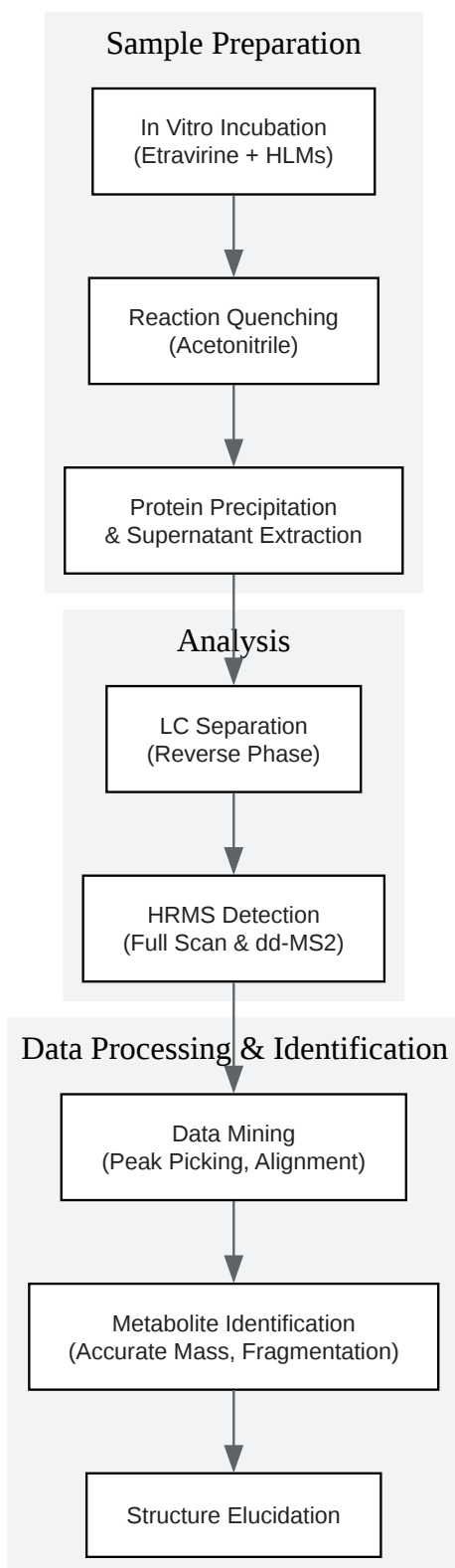


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Caption: Metabolic pathway of Etravirine showing key enzymatic transformations.

### Experimental Workflow for Metabolite Identification

This diagram outlines the logical steps from in vitro incubation to metabolite identification.



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Caption: Workflow for Etravirine metabolite identification.

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